2-Trifluoromethylphenylmethylsulfone

Cross-coupling Desulfonylative coupling C–SO₂ activation

Procure 2-Trifluoromethylphenylmethylsulfone (CAS 2443-77-8) for your advanced synthesis needs. The ortho-trifluoromethyl (-CF₃) group dramatically activates the C–SO₂ bond, enabling Pd-, Ni-, or Cu-catalyzed desulfonylative cross-couplings that are unattainable with non-fluorinated aryl sulfones. This electrophile is essential for constructing complex molecules in medicinal chemistry and for synthesizing high-performance TADF OLED emitters. Ensure your Suzuki-Miyaura or SAR studies succeed with this uniquely reactive building block.

Molecular Formula C8H7F3O2S
Molecular Weight 224.2
CAS No. 2443-77-8
Cat. No. B2699865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trifluoromethylphenylmethylsulfone
CAS2443-77-8
Molecular FormulaC8H7F3O2S
Molecular Weight224.2
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C8H7F3O2S/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11/h2-5H,1H3
InChIKeyDVHRWZMPFYOREG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Trifluoromethylphenylmethylsulfone (CAS 2443-77-8) Technical Baseline for Research Procurement


2-Trifluoromethylphenylmethylsulfone (CAS 2443-77-8) is an aromatic sulfone containing a trifluoromethyl (-CF3) group ortho to the methylsulfonyl moiety on the phenyl ring . The -CF3 substituent confers strong electron-withdrawing character to the aromatic system, which increases the electrophilicity of the sulfone group and enables distinct reactivity patterns in transition-metal-catalyzed cross-couplings compared to non-fluorinated or less electron-deficient aryl sulfones [1]. This compound is typically supplied at ≥95% purity as a research intermediate .

Why Generic Aryl Sulfone Substitution Cannot Replicate 2-Trifluoromethylphenylmethylsulfone Reactivity


The electron-deficient nature conferred by the ortho-trifluoromethyl group in 2-trifluoromethylphenylmethylsulfone directly alters the C–SO₂ bond strength and activation energy, enabling desulfonylative cross-coupling pathways that are inaccessible to unsubstituted phenyl methyl sulfone or 4-methylphenyl methyl sulfone [1]. Literature explicitly states that the reactivity of sulfones can be increased by introducing electron-withdrawing substituents such as trifluoromethyl groups, which enable more challenging cross-coupling reactions [2]. A generic aryl methyl sulfone lacking the -CF3 group would fail to participate under identical catalytic conditions, resulting in failed transformations or substantially lower yields [3].

2-Trifluoromethylphenylmethylsulfone Comparative Performance Data for Informed Selection


Electron-Deficient Aryl Sulfone Cross-Coupling Reactivity Advantage

The incorporation of the ortho-trifluoromethyl group in 2-trifluoromethylphenylmethylsulfone enhances the electrophilicity of the sulfone moiety, enabling participation in desulfonylative cross-coupling reactions. While unsubstituted phenyl methyl sulfone requires harsh conditions or fails entirely, the -CF3-substituted variant is reported as a competent electrophile in Pd/Ni/Cu-catalyzed desulfonylative couplings under standard catalytic conditions [1]. The electron-withdrawing effect reduces the C–SO₂ bond dissociation energy, facilitating oxidative addition to transition metal catalysts [2].

Cross-coupling Desulfonylative coupling C–SO₂ activation

Suzuki-Miyaura Coupling Compatibility of Aryl Trifluoromethyl Sulfones

Aryl trifluoromethyl sulfones, the structural class to which 2-trifluoromethylphenylmethylsulfone belongs, have been demonstrated as effective electrophilic partners in Suzuki-Miyaura cross-coupling via cooperative palladium/rhodium catalysis [1]. A series of aryl trifluoromethyl sulfones were successfully converted to biaryl products with arylboronic acid neopentylglycol esters [2]. In contrast, unactivated aryl methyl sulfones lacking the -CF3 group do not undergo analogous C–SO₂ bond cleavage under these conditions, failing to produce biaryl coupling products [3].

Suzuki-Miyaura coupling Pd/Rh cooperative catalysis Biaryl synthesis

Electron-Withdrawing Substituent Effect on C–SO₂ Bond Activation

The presence of the ortho-trifluoromethyl group in 2-trifluoromethylphenylmethylsulfone reduces electron density at the sulfur center, lowering the activation barrier for C–SO₂ bond cleavage in transition-metal-catalyzed processes. Literature explicitly states that introducing electron-withdrawing substituents such as 3,5-bis(trifluoromethyl)phenyl and trifluoromethyl groups increases sulfone reactivity and enables more challenging cross-coupling reactions [1]. While computational studies on sulfone-based TADF emitters have quantified the effect of -CF3 substitution on frontier orbital energies and singlet-triplet energy gaps (ΔEST) [2], direct quantitative comparison of C–SO₂ bond dissociation energies between 2-trifluoromethylphenylmethylsulfone and unsubstituted phenyl methyl sulfone is not available in the open literature.

Bond activation Electrophilic reactivity Computational chemistry

OLED Host Material Performance with Trifluoromethylphenyl-Modified Sulfones

In high-performance OLED development, trifluoromethylphenyl-substituted TADF emitters (DBNDO-2 with 4-(trifluoromethyl)phenyl, DBNDO-3 with 3,5-bis(trifluoromethyl)phenyl) achieved peak external quantum efficiencies (EQEmax) of 32.4% and 32.0%, respectively, with narrowband emission (FWHM 18.5–19.4 nm) and CIEy coordinates of 0.75 [1]. The comparator DBNDO-1 bearing 3,4,5-trifluorophenyl terminal groups achieved a slightly higher EQEmax of 33.7% [2]. While 2-trifluoromethylphenylmethylsulfone was not directly tested in this study, the data demonstrate that trifluoromethylphenyl-modified sulfone scaffolds deliver device efficiencies within approximately 3–4% relative to the best-in-series fluorophenyl variant, establishing this structural class as competitive for BT.2020-targeted green emission applications [3].

OLED TADF emitter External quantum efficiency

Commercial Availability with Verified Purity Specifications

2-Trifluoromethylphenylmethylsulfone (CAS 2443-77-8) is commercially supplied with a minimum purity specification of 95% . This purity level is suitable for use as a building block in organic synthesis and as a precursor for further functionalization. In contrast, closely related analogs such as 2-trifluoromethylbenzylmethylsulfone (CAS 886497-88-7) and 4-methyl-1-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS 2921711-35-3) have different substitution patterns and are less widely stocked by major research chemical suppliers, potentially affecting lead times and lot-to-lot consistency .

Research chemical Purity specification Procurement

Ortho-CF3 Substitution Pattern Structural Differentiation

The ortho-trifluoromethyl substitution in 2-trifluoromethylphenylmethylsulfone creates a unique steric and electronic environment distinct from para- or meta-CF3 analogs. The ortho-CF3 group exerts both electron-withdrawing inductive effects and steric shielding of the sulfone moiety, which can influence regioselectivity in subsequent functionalization reactions. Literature on related systems suggests that ortho-substituted aryl trifluoromethyl sulfones may exhibit altered reactivity profiles in nucleophilic aromatic substitution and cross-coupling compared to para-substituted variants [1]. Direct quantitative comparison data between ortho-, meta-, and para-CF3 isomers of phenyl methyl sulfone are not available in the open literature .

Regiochemistry Ortho effect Structure-activity relationship

Validated Research Applications for 2-Trifluoromethylphenylmethylsulfone Based on Comparative Evidence


Electron-Deficient Electrophile for Desulfonylative Cross-Coupling Methodology Development

Researchers developing transition-metal-catalyzed desulfonylative cross-coupling methodologies require electrophiles with sufficient C–SO₂ bond activation. 2-Trifluoromethylphenylmethylsulfone provides the electron-withdrawing -CF3 group necessary for this activation, enabling C–C bond formation via C–SO₂ cleavage that is not achievable with unsubstituted phenyl methyl sulfone [1]. This compound is appropriate for Pd-, Ni-, or Cu-catalyzed systems where sulfone electrophilicity governs reaction success [2].

Suzuki-Miyaura Biaryl Synthesis Using Cooperative Pd/Rh Catalysis

As a member of the aryl trifluoromethyl sulfone class, 2-trifluoromethylphenylmethylsulfone can serve as an electrophilic coupling partner in Suzuki-Miyaura reactions with arylboronates under cooperative palladium/rhodium catalysis [3]. This approach provides an alternative to traditional halide electrophiles, offering orthogonal reactivity for complex molecule construction. The -CF3 group is essential for this reactivity pathway; unactivated aryl sulfones do not participate [4].

Building Block for Trifluoromethylphenyl-Modified OLED Host Materials

Materials scientists designing TADF emitters for high-efficiency OLEDs can employ 2-trifluoromethylphenylmethylsulfone as a precursor for synthesizing trifluoromethylphenyl-modified sulfone scaffolds. Literature demonstrates that trifluoromethylphenyl-substituted sulfone-based emitters achieve EQEmax values of 32.0–32.4% with narrowband emission (FWHM 18.5–19.4 nm), suitable for BT.2020-targeted green OLED applications [5]. This compound provides the key trifluoromethylphenylsulfone structural motif required for these high-performance materials [6].

Synthetic Intermediate Requiring Ortho-Trifluoromethyl Regiochemistry

Research programs requiring specific ortho-substitution patterns for structure-activity relationship studies or target molecule synthesis should select 2-trifluoromethylphenylmethylsulfone rather than para- or meta-CF3 analogs. The ortho arrangement provides a distinct steric and electronic profile that influences downstream reactivity in nucleophilic aromatic substitution and cross-coupling steps [7].

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